7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Epoxidation yield Quinone epoxide DT-diaphorase reduction

7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione, also known as 2,3-epoxy-1,4-benzoquinone, is a bicyclic epoxide-anhydride hybrid with the molecular formula C6H4O3 and a molecular weight of 124.09 g/mol. The compound features a strained three-membered oxirane ring fused to a six-membered cyclohexene-1,4-dione framework, conferring dual reactivity as both an epoxide and an α,β-unsaturated dione.

Molecular Formula C6H4O3
Molecular Weight 124.09 g/mol
CAS No. 15254-69-0
Cat. No. B102983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione
CAS15254-69-0
Synonyms2,3-epoxy-1,4-benzoquinone
2,3-epoxy-p-benzoquinone
Molecular FormulaC6H4O3
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2C(C1=O)O2
InChIInChI=1S/C6H4O3/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6H
InChIKeyXQUCGJMSQRPJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione (CAS 15254-69-0) Technical Baseline and Procurement Profile


7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione, also known as 2,3-epoxy-1,4-benzoquinone, is a bicyclic epoxide-anhydride hybrid with the molecular formula C6H4O3 and a molecular weight of 124.09 g/mol . The compound features a strained three-membered oxirane ring fused to a six-membered cyclohexene-1,4-dione framework, conferring dual reactivity as both an epoxide and an α,β-unsaturated dione . It is typically supplied as a crystalline solid with a density of 1.503 g/cm³ and a boiling point of 294.5°C at 760 mmHg . The compound is primarily utilized as a reactive intermediate in organic synthesis and as a high-performance crosslinking agent in polymer chemistry .

Why Generic Analogs Cannot Replace 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione in Performance-Critical Applications


Substituting 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione with simpler anhydrides (e.g., maleic anhydride) or monofunctional epoxides fails because this compound's unique bicyclic framework integrates both an electrophilic epoxide and an α,β-unsaturated dione system within a single, compact molecule . This structural convergence enables distinct reaction pathways—such as dual-site crosslinking and sequential nucleophilic ring-opening—that cannot be replicated by blending separate epoxide and anhydride components . Furthermore, the compound's physical properties, including a significantly higher boiling point (294.5°C vs. 202°C for maleic anhydride) and lower vapor pressure (0.00161 mmHg vs. 0.2 mmHg at 20°C), directly impact process safety, handling, and high-temperature stability in industrial applications [1]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione Against Leading Analogs: A Data-Driven Selection Guide


Superior Epoxidation Yield in Quinone Systems: Direct Comparative Data

In a head-to-head study of H2O2-mediated epoxidation, unsubstituted p-benzoquinone (the parent of this target compound) demonstrated the highest epoxidation yield among all quinones tested, significantly exceeding that of methyl-substituted analogs [1]. Specifically, the epoxidation yield ranking was: p-benzoquinone ≥ 1,4-naphthoquinone > 2-methyl-p-benzoquinone > 2,6-dimethyl-p-benzoquinone ≥ 2-methyl-1,4-naphthoquinone > 2,3-dimethyl-1,4-naphthoquinone [1]. This establishes that the absence of methyl substituents on the quinone ring is critical for achieving maximal epoxidation efficiency—a property that directly translates to higher yields of the target compound in synthetic routes starting from p-benzoquinone.

Epoxidation yield Quinone epoxide DT-diaphorase reduction

Dual Epoxide-Anhydride Reactivity: Bifunctional Advantage Over Mono-Functional Analogs

7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione uniquely combines an epoxide ring and an α,β-unsaturated dione (anhydride-like) system in a single compact structure . This contrasts sharply with common industrial crosslinkers like maleic anhydride, which lack an epoxide group, or simple epoxides like ethylene oxide, which lack anhydride functionality. The bifunctional nature enables dual-mode reactivity: the epoxide undergoes ring-opening with nucleophiles (e.g., amines, alcohols) while the dione participates in nucleophilic acyl substitution and Michael addition reactions . As a result, this compound can form crosslinked networks with higher density and distinct mechanical properties compared to mixtures of separate mono-functional components. In epoxy resin curing, for instance, the integrated anhydride group reacts with hydroxyls to form ester bonds, while the epoxide reacts with amines to form secondary linkages, yielding a more homogeneous network structure [1].

Bifunctional crosslinker Epoxide ring-opening Anhydride curing

Enhanced Thermal Stability and Lower Volatility Compared to Maleic Anhydride

Physical property analysis reveals that 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione exhibits a boiling point of 294.5°C at 760 mmHg, which is 92.5°C higher than that of maleic anhydride (202°C) [1]. Additionally, its vapor pressure at 25°C is 0.00161 mmHg, approximately two orders of magnitude lower than maleic anhydride's 0.2 mmHg at 20°C [2]. Density is also marginally higher (1.503 g/cm³ vs. 1.48 g/cm³). These differences are not trivial; they directly impact processing windows, fume control requirements, and the feasibility of high-temperature applications such as melt blending or thermoset curing above 200°C. The compound's higher thermal stability also reduces the risk of premature volatilization during storage or reaction.

Thermal stability Vapor pressure High-temperature processing

High Crosslinking Efficiency in Polymer Systems: Demonstrated Performance Enhancement

When used as a crosslinking agent for polymers, 2,3-epoxy-1,4-benzoquinone improves mechanical properties, thermal stability, and chemical resistance of the resulting materials . While specific tensile strength or modulus data for this compound are not publicly available in peer-reviewed comparative studies, its dual reactive sites (epoxide and dione) enable formation of densely crosslinked networks that are inherently more robust than those achieved with mono-functional crosslinkers. For context, comparable bifunctional crosslinkers in epoxy systems have been shown to increase crosslink density by up to 2-fold compared to mono-functional analogs, translating to a 20–40% improvement in glass transition temperature (Tg) and a 30–50% enhancement in tensile modulus [1]. This compound's unique bicyclic framework may yield even higher crosslink efficiency due to reduced steric hindrance and optimal orbital alignment of the reactive groups .

Crosslinking agent Polymer reinforcement Mechanical properties

High-Value Application Scenarios for 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione Based on Quantitative Differentiation


High-Temperature Polymer Crosslinking and Thermoset Curing

The compound's boiling point of 294.5°C and low vapor pressure (0.00161 mmHg at 25°C) make it uniquely suited for high-temperature polymer processing applications where conventional anhydrides like maleic anhydride would volatilize . In epoxy resin curing systems, the dual epoxide-anhydride functionality enables denser crosslinking and improved thermal stability compared to formulations using separate epoxide and anhydride components . Typical use levels range from 5–20 phr (parts per hundred resin) in advanced composites, aerospace adhesives, and high-performance coatings requiring sustained performance above 200°C.

Synthesis of Quinone Epoxide Natural Products and Bioactive Derivatives

The high epoxidation yield of the parent p-benzoquinone system (highest among all tested quinones) makes this compound a preferred intermediate for synthesizing natural epoxyquinone metabolites such as SDEF 678, speciosins, and terreic acid [1]. Its stereochemistry and functional group arrangement are critical for achieving correct biological activity. Procurement of high-purity (≥95%) 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione ensures consistent synthetic outcomes and reduces purification burden in medicinal chemistry and natural product derivatization workflows.

Crosslinking Agent for High-Performance Polymer Films and Coatings

As a bifunctional crosslinker, this compound improves mechanical properties, thermal stability, and chemical resistance in polymer films and protective coatings . Its use is particularly valuable in applications where both high crosslink density and a compact molecular structure are required to minimize plasticization or swelling. Typical formulations involve 2–10 wt% loading in polyacrylate, polyurethane, or epoxy coating systems. The integrated epoxide-anhydride structure reduces the need for catalyst blending and enables more uniform cure profiles.

Specialty Reactive Intermediate for Pharmaceutical and Agrochemical Building Blocks

The compound's dual electrophilic centers (epoxide and α,β-unsaturated dione) allow sequential, controlled ring-opening and Michael addition reactions, making it a versatile scaffold for constructing complex heterocyclic cores found in pharmaceuticals and agrochemicals . Its higher boiling point and lower volatility also facilitate safer handling during scale-up compared to more volatile anhydride alternatives. This is particularly relevant for continuous flow chemistry and high-throughput synthesis platforms where precise thermal management is essential.

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